molecular formula C20H20N2O5S B4895895 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B4895895
M. Wt: 400.4 g/mol
InChI Key: KSWSHUNUVDKYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has been studied for its potential use in medicinal chemistry. This compound has shown promise in scientific research for its ability to interact with certain receptors in the body and produce specific effects.

Mechanism of Action

The mechanism of action for 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with certain receptors in the body. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the sigma-1 receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to have antipsychotic and antidepressant effects in animal models. It has also been shown to have anxiolytic effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its specificity for certain receptors in the body. This compound has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, which makes it a useful tool for studying these receptors. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is its potential use as an antipsychotic and antidepressant agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the dopamine D2 receptor and the sigma-1 receptor. Future research could focus on developing more selective compounds that target these receptors. Additionally, more studies are needed to explore the biochemical and physiological effects of this compound and its potential use in other therapeutic areas.

Synthesis Methods

The synthesis method for 3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves several steps. First, 3,4,5-trimethoxybenzaldehyde is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Next, the thiosemicarbazone is reacted with 3-methoxyphenacyl bromide to form the thiazole derivative. Finally, the thiazole derivative is reacted with 4-amino-3-methoxybenzoic acid to form the final product.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential use in medicinal chemistry. This compound has shown activity against certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor. It has also been studied for its potential use as an antipsychotic and antidepressant agent.

properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-14-7-5-6-12(8-14)15-11-28-20(21-15)22-19(23)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWSHUNUVDKYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.